4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
Overview
Description
4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and two methyl groups, along with an amino group and a butanoic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
The synthesis of 4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzyl bromide with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid under suitable conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Large-scale synthesis may also require the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies to develop new treatments for various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific effects and applications. Some examples of similar compounds are:
- This compound
- 4-{[1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
- 4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-16(18-14(21)7-8-15(22)23)11(2)20(19-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESWWLHRNMZKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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